molecular formula C28H40O2 B14022989 2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol

2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol

Katalognummer: B14022989
Molekulargewicht: 408.6 g/mol
InChI-Schlüssel: KIOBKCWAQFZNHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol is a synthetic organic compound with the molecular formula C28H40O2. It is characterized by the presence of four tert-butyl groups attached to a dibenzofuran core, which is further functionalized with a hydroxyl group at the 1-position. This compound is known for its stability and unique structural features, making it of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under suitable conditions.

    Reduction: The compound can be reduced to remove the hydroxyl group or convert it to other functional groups.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Dehydroxylated compounds or other reduced derivatives.

    Substitution Products: Compounds with different functional groups replacing the tert-butyl groups.

Wissenschaftliche Forschungsanwendungen

2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tert-butyl groups provide steric hindrance, affecting the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol is unique due to the presence of both the hydroxyl group and the tert-butyl groups, which confer distinct chemical and physical properties. Its stability and reactivity make it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C28H40O2

Molekulargewicht

408.6 g/mol

IUPAC-Name

2,4,6,8-tetratert-butyldibenzofuran-1-ol

InChI

InChI=1S/C28H40O2/c1-25(2,3)16-13-17-21-22(29)18(26(4,5)6)15-20(28(10,11)12)24(21)30-23(17)19(14-16)27(7,8)9/h13-15,29H,1-12H3

InChI-Schlüssel

KIOBKCWAQFZNHH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC3=C(C=C(C(=C23)O)C(C)(C)C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.